molecular formula C22H22N2O4 B2517728 N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797084-05-9

N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2517728
CAS No.: 1797084-05-9
M. Wt: 378.428
InChI Key: NKEWYEOEFVPFED-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a 3,4-dimethoxyphenethyl group and a pyridin-2-yloxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:

    Formation of 3,4-dimethoxyphenethylamine: This can be achieved by the reduction of 3,4-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride.

    Synthesis of 3-(pyridin-2-yloxy)benzoic acid: This involves the reaction of 3-hydroxybenzoic acid with 2-chloropyridine in the presence of a base like potassium carbonate.

    Coupling Reaction: The final step involves the coupling of 3,4-dimethoxyphenethylamine with 3-(pyridin-2-yloxy)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative coupling reagents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenethyl)-3-(pyridin-3-yloxy)benzamide: Similar structure but with the pyridine group attached at a different position.

    N-(3,4-dimethoxyphenethyl)-3-(pyridin-4-yloxy)benzamide: Another positional isomer with the pyridine group attached at the 4-position.

Uniqueness

N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 3,4-dimethoxyphenethyl and pyridin-2-yloxy groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-26-19-10-9-16(14-20(19)27-2)11-13-24-22(25)17-6-5-7-18(15-17)28-21-8-3-4-12-23-21/h3-10,12,14-15H,11,13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEWYEOEFVPFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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